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Cat. No.: B15584230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and development of

VVD-214 (also known as RO7589831), a first-in-class, clinical-stage covalent allosteric inhibitor

of Werner helicase (WRN). VVD-214 is being investigated for the treatment of solid tumors with

high microsatellite instability (MSI-high).

Introduction
Werner syndrome helicase (WRN) has been identified as a promising therapeutic target in

cancers with microsatellite instability (MSI). This is due to its critical role in resolving deleterious

non-canonical DNA structures that accumulate in cells with deficient mismatch repair (dMMR)

mechanisms.[1] The inhibition of WRN in MSI-high cancer cells leads to a synthetic lethal

effect, causing widespread double-stranded DNA breaks and subsequent cell death, while

sparing healthy, microsatellite stable cells.[1][2]

VVD-214 emerged from a chemoproteomics-based discovery platform as a potent and

selective covalent inhibitor of WRN.[1] This guide details the discovery, mechanism of action,

preclinical data, and early clinical development of VVD-214.

Discovery and Mechanism of Action
The discovery of VVD-214 was enabled by a sophisticated chemoproteomics platform. This

approach allowed for the identification of compounds that covalently bind to specific amino acid
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residues on proteins in their native cellular context.

Chemoproteomic Discovery Workflow
The general workflow for the discovery of covalent inhibitors like VVD-214 involves several key

stages:

Chemoproteomic Screening

Lead Optimization

Fragment Library Screening

Cell Lysate

Hit Identification Medicinal Chemistry SAR Studies In Vitro Assays Preclinical Models VVD-214

Click to download full resolution via product page

Caption: High-level workflow for the discovery of VVD-214.

Molecular Mechanism of Action
VVD-214 is a synthetic, allosteric inhibitor of WRN helicase.[3] It covalently and irreversibly

binds to cysteine 727 (C727) in a nucleotide-cooperative manner.[1][3][4] This binding event

locks the WRN protein in an inactive conformation, thereby inhibiting its ATP hydrolysis and

helicase activities.[1][2] The loss of WRN function in MSI-high cancer cells, which are already

deficient in mismatch repair, leads to the accumulation of unresolved DNA structures, resulting

in widespread double-stranded DNA breaks, nuclear swelling, and ultimately, apoptotic cell

death.[1][3]
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Caption: Synthetic lethality of VVD-214 in MSI-high cancer cells.
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Quantitative Data Summary
The following tables summarize the key quantitative data for VVD-214 from preclinical studies.

In Vitro Potency
VVD-214 demonstrates potent inhibition of WRN helicase activity and selective growth

inhibition of MSI-high cancer cell lines.

Parameter Value
Cell Line/Assay
Conditions

Reference

IC50 (WRN Helicase

Activity)
0.1316 µM Biochemical assay [5]

GI50 (Cell Growth) 0.043 µM HCT-116 (MSI-high) [5]

GI50 (Cell Growth) 23.45 µM SW480 (MSS) [5]

Preclinical Pharmacokinetics
Pharmacokinetic parameters of VVD-214 were evaluated in multiple species.

Species
Dosing
Route

Dose
(mg/kg)

T1/2 (h)
Cmax
(ng/mL)

AUClast
(h*ng/m
L)

Bioavail
ability
(%)

Referen
ce

Mouse IV 1 1.2 - 1,200 - [2]

Mouse PO 5 1.5 1,100 3,400 57 [2]

Rat IV 1 2.5 - 2,300 - [2]

Rat PO 5 3.1 1,800 11,000 96 [2]

Dog IV 0.5 3.8 - 1,900 - [2]

Dog PO 2 5.2 1,300 12,000 79 [2]

Monkey IV 0.5 3.5 - 1,300 - [2]

Monkey PO 2 4.1 800 6,200 60 [2]
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In Vivo Efficacy in Xenograft Models
VVD-214 demonstrated significant tumor growth inhibition in MSI-high colorectal cancer

xenograft models.

Xenograft Model Dosing Regimen
Tumor Growth
Inhibition (TGI)

Reference

HCT-116 2.5 mg/kg, PO, QD 56% [2]

HCT-116 5 mg/kg, PO, QD 93% [2]

HCT-116 10 mg/kg, PO, QD 105% [2]

HCT-116 20 mg/kg, PO, QD 106% [2]

Preliminary Clinical Data (Phase I)
Preliminary results from the first-in-human Phase I trial (NCT06004245) of VVD-214 in patients

with advanced solid tumors with MSI-high or dMMR have been reported.

Parameter Value Patient Population Reference

Objective Response

Rate (ORR)
14.3% 35 evaluable patients

Disease Control Rate

(DCR)
65.7% 35 evaluable patients

Experimental Protocols
Detailed methodologies for key experiments in the discovery and development of VVD-214 are

provided below. These are representative protocols based on standard practices in the field.

Chemoproteomic Screening for Covalent Inhibitors
Objective: To identify small molecule fragments that covalently bind to WRN helicase in a

complex biological matrix.
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Materials:

Covalent fragment library with a reactive electrophile and a reporter tag (e.g., alkyne).

MSI-high cancer cell line (e.g., HCT-116).

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, TBTA, sodium ascorbate).

Streptavidin-coated magnetic beads.

Mass spectrometer (e.g., Orbitrap Fusion Lumos).

Procedure:

Cell Culture and Lysis: Culture HCT-116 cells to ~80% confluency. Harvest and lyse the cells

in lysis buffer.

Fragment Incubation: Incubate the cell lysate with individual compounds from the covalent

fragment library at a predetermined concentration for a specified time.

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to

attach a biotin-azide tag to the alkyne-modified fragments that have covalently bound to

proteins.

Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the lysate to

capture the biotinylated proteins. Wash the beads extensively to remove non-specifically

bound proteins.

On-Bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g.,

trypsin) and incubate overnight at 37°C to digest the enriched proteins into peptides.

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Identify the proteins and the specific sites of covalent modification by

searching the MS/MS data against a protein database.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of VVD-214 in a mouse xenograft model of MSI-

high cancer.

Materials:

MSI-high cancer cell line (e.g., HCT-116).

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

Matrigel.

VVD-214 formulated for oral administration.

Vehicle control.

Calipers for tumor measurement.

Procedure:

Cell Preparation: Culture HCT-116 cells and harvest them during the exponential growth

phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 106 cells) into the

flank of each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a

predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control

groups.

Drug Administration: Administer VVD-214 or vehicle control orally to the respective groups at

the specified dose and schedule (e.g., once daily).

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and

calculate the tumor volume (Volume = (width2 x length)/2).
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Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the

control group reach a specified size. At the end of the study, euthanize the mice and excise

the tumors for further analysis.

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group

compared to the vehicle control group.

Conclusion
VVD-214 is a promising, first-in-class covalent allosteric inhibitor of WRN helicase with a clear

mechanism of action based on synthetic lethality in MSI-high cancers. Preclinical data have

demonstrated its potent in vitro activity, favorable pharmacokinetic properties, and significant in

vivo efficacy. Early clinical data from the Phase I trial are encouraging, showing signs of anti-

tumor activity in a heavily pre-treated patient population. The continued development of VVD-
214 holds the potential to address a significant unmet medical need for patients with MSI-high

solid tumors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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